molecular formula C19H24N8O B2820864 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine CAS No. 1334374-34-3

1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine

Cat. No.: B2820864
CAS No.: 1334374-34-3
M. Wt: 380.456
InChI Key: XGSSBVNQZPWKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine features a triazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system that serves as a privileged scaffold in medicinal chemistry. Key substituents include:

  • Piperazine ring at position 5, linked to a 2-methoxyphenyl group, which may influence pharmacokinetic properties (e.g., solubility, metabolic stability) and target selectivity.

This structure shares homology with adenosine receptor modulators and kinase inhibitors, though its specific biological targets remain underexplored in the provided evidence .

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-28-15-7-3-2-6-14(15)25-10-12-27(13-11-25)19-20-17-16(22-24-23-17)18(21-19)26-8-4-5-9-26/h2-3,6-7H,4-5,8-13H2,1H3,(H,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSSBVNQZPWKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.

    Cyclization to form the triazolopyrimidine core: The intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolopyrimidine core.

    Introduction of the pyrrolidine ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the triazolopyrimidine core can produce dihydro derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with various neurotransmitter receptors.

    Pharmacology: Research focuses on its binding affinity and activity at specific receptor sites, which can provide insights into its potential as a drug candidate.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways, contributing to the development of new pharmacological tools.

    Industrial Applications: Its unique chemical properties make it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Variations

Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Compound Name Substituents (Position) Key Structural Features Evidence ID
Target Compound 7-(pyrrolidin-1-yl), 5-(piperazine) 2-Methoxyphenyl on piperazine [10], [12]
PKI-402 (CAS: 1173204-81-3) 7-(morpholine), 5-phenyl Morpholine and methylpiperazine carbamoyl [16]
Allosteric Modulator (Table 1 in ) 3-Benzyl, 5-phenyl, 7-amino Benzyl and urea groups [8]
Ticagrelor Analog (16m in ) 3-Cyclopentyltriol, 5-(propylthio) Cyclopropyl and difluorophenyl substituents [11]

Key Observations :

  • PKI-402 replaces pyrrolidine with morpholine and includes a urea-linked methylpiperazine, enhancing PI3K/mTOR inhibition .
  • The allosteric modulator () uses a benzyl group at position 3 and phenyl at position 5, favoring adenosine A2A receptor modulation .
  • Ticagrelor analogs () prioritize cyclopropyl and thioether groups for antiplatelet activity, differing in core substitution patterns .

Pharmacological Profiles

Table 2: Functional Comparison
Compound Name Biological Target/Activity Pharmacological Effect Evidence ID
Target Compound Not explicitly stated Hypothesized: Adenosine receptor modulation [8], [12]
PKI-402 PI3K/mTOR dual inhibitor Anticancer (preclinical) [16]
Allosteric Modulator Adenosine A2A receptor Agonist and allosteric modulation [8]
Ticagrelor Analog (16m) P2Y12 receptor (antiplatelet) Inhibition of platelet aggregation [11]

Key Observations :

  • The target compound’s pyrrolidine-piperazine motif is structurally aligned with adenosine receptor ligands (e.g., ), but its activity remains unverified .
  • PKI-402 demonstrates the impact of morpholine and carbamoyl groups on kinase inhibition .

Computational Predictions

highlights that propylthio and benzyl groups on triazolopyrimidines improve binding affinity through hydrophobic interactions . The target compound’s 2-methoxyphenyl group may similarly enhance membrane permeability but require validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.